![molecular formula C15H22 B14300328 1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene CAS No. 122090-09-9](/img/structure/B14300328.png)
1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a methyl group and a cyclopentyl group that has three methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring
Common Reagents and Conditions
Oxidation: KMnO4, H2CrO4, under acidic or basic conditions.
Reduction: H2 gas with a palladium or platinum catalyst.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles to form substituted products.
Hydrophobic Interactions: The hydrophobic nature of the compound allows it to interact with lipid membranes and hydrophobic pockets in proteins
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple methyl-substituted benzene.
Cumene: Isopropylbenzene, another alkyl-substituted benzene.
Ethylbenzene: Benzene with an ethyl group.
Uniqueness
1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene is unique due to the presence of a cyclopentyl group with three methyl substituents, which imparts distinct steric and electronic properties compared to other alkyl-substituted benzenes .
Properties
CAS No. |
122090-09-9 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene |
InChI |
InChI=1S/C15H22/c1-12-7-5-8-13(11-12)15(4)10-6-9-14(15,2)3/h5,7-8,11H,6,9-10H2,1-4H3/t15-/m0/s1 |
InChI Key |
BBZBREYBGRYINI-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)



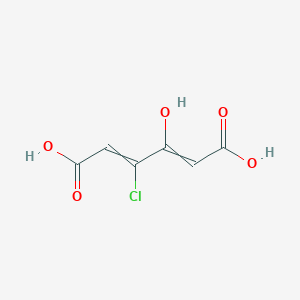
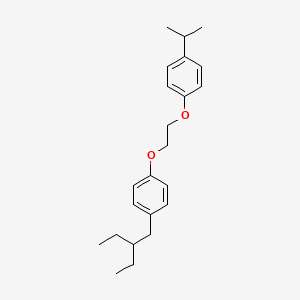
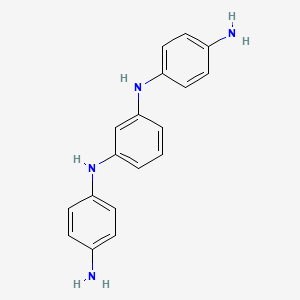
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)

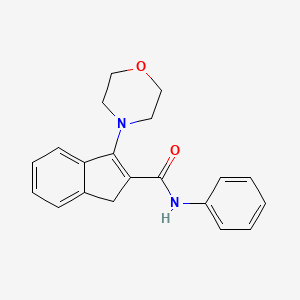
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
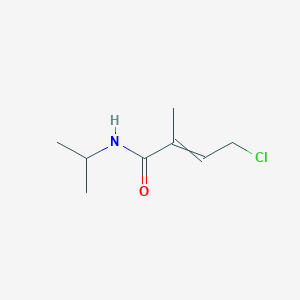
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
